1-(methylsulfonyl)-1H-benzimidazole
Overview
Description
1-(Methylsulfonyl)-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with a methylsulfonyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfonyl group imparts unique chemical properties, making it a valuable building block in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the reaction of benzimidazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-1H-benzimidazole involves its interaction with specific molecular targets. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-1H-benzimidazole: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
1-(Methylsulfonyl)-1H-indole: Contains an indole ring instead of a benzimidazole ring.
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Features a piperazine core with a methylsulfonyl group.
Uniqueness: 1-(Methylsulfonyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties. The benzimidazole core provides a rigid and planar structure, while the methylsulfonyl group enhances its reactivity and potential for further functionalization.
Properties
IUPAC Name |
1-methylsulfonylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGLWTLUQQRMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294381 | |
Record name | 1-(methylsulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43215-10-7 | |
Record name | NSC96018 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(methylsulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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